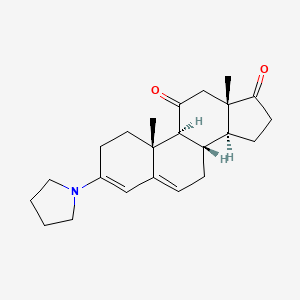
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione is a synthetic compound that belongs to the class of steroidal molecules It is characterized by the presence of a pyrrolidine ring attached to the androsta-3,5-diene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione typically involves the introduction of the pyrrolidine ring onto the androsta-3,5-diene scaffold. One common method involves the reaction of androsta-3,5-diene-11,17-dione with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as chromatography and crystallization are often employed in the purification process.
化学反応の分析
Types of Reactions
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as peracids, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
3-(1-Pyrrolidinyl)quinolines: These compounds also contain a pyrrolidine ring and exhibit biological activity.
Pyrrolidine-2,5-diones: Known for their medicinal properties and structural similarity.
Indole derivatives: Share some structural features and are widely studied for their biological activities.
Uniqueness
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione is unique due to its specific steroidal structure combined with the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C23H31NO2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S)-10,13-dimethyl-3-pyrrolidin-1-yl-2,7,8,9,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C23H31NO2/c1-22-10-9-16(24-11-3-4-12-24)13-15(22)5-6-17-18-7-8-20(26)23(18,2)14-19(25)21(17)22/h5,13,17-18,21H,3-4,6-12,14H2,1-2H3/t17-,18-,21+,22-,23-/m0/s1 |
InChIキー |
NCPARTAPRIYXAZ-MENMYXSPSA-N |
異性体SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)N5CCCC5 |
正規SMILES |
CC12CCC(=CC1=CCC3C2C(=O)CC4(C3CCC4=O)C)N5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


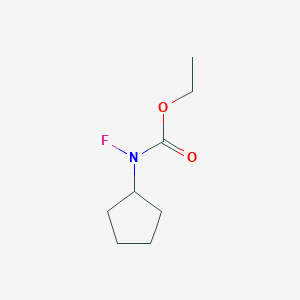
![(1S,2R)-2-[2-(thiophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B13430944.png)
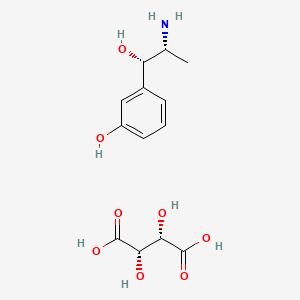
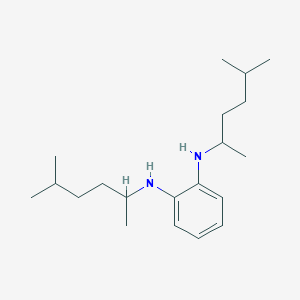
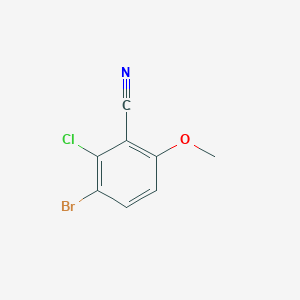
![ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)
![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)
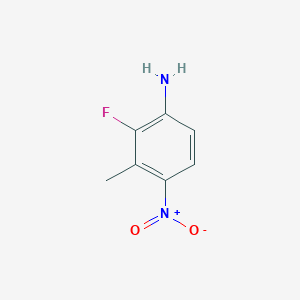
![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)
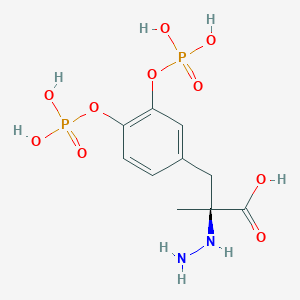
![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)



